molecular formula C14H19NO4 B1372904 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid CAS No. 217197-05-2

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B1372904
CAS No.: 217197-05-2
M. Wt: 265.3 g/mol
InChI Key: KPPUNPZCNYWBIM-UHFFFAOYSA-N
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Description

“4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid” is a derivative of p-aminobenzoic acid (PABA). It has a molecular weight of 265.31 . It was first synthesized by Jia et al. in 2008.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4/c1-13(2)7-18-14(3,19-8-13)11-6-9(15)4-5-10(11)12(16)17/h4-6H,7-8,15H2,1-3H3,(H,16,17) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Azeez & Hamad (2017) described the synthesis of compounds containing the 1,3,4-Thiadiazole unit, starting from 4-hydroxy benzoic acid. This highlights the potential of benzoic acid derivatives in creating structurally diverse compounds.
  • Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, as a building block for peptidomimetics, demonstrating the versatility of benzoic acid derivatives in synthetic chemistry.

Biological Activity and Applications

  • Parekh et al. (2005) studied the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, indicating potential applications in developing new antibacterial agents.
  • The antimicrobial activity of compounds linked to benzoic acid derivatives was explored by El-Meguid (2014), suggesting their potential use in antimicrobial treatments.
  • Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives for detecting reactive oxygen species, demonstrating their use in biological and chemical research.

Photophysical Properties and Material Science

  • Srivastava et al. (2017) investigated the photophysical properties of compounds linked to benzoic acid, which could be relevant in material science for developing luminescent materials.
  • The study of liquid crystalline trimers incorporating benzoic acid derivatives by Henderson & Imrie (2005) reveals potential applications in the field of liquid crystal technology.

Advanced Glycation End-Products and Food Research

  • Nemet et al. (2006) discussed the role of methylglyoxal, a reactive alpha-oxoaldehyde, in forming advanced glycation end-products, which are linked to the modification of amino acids like those in benzoic acid derivatives, highlighting the relevance in food research and health.

Properties

IUPAC Name

4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2)7-18-14(3,19-8-13)11-6-9(15)4-5-10(11)12(16)17/h4-6H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPUNPZCNYWBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(C=CC(=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697191
Record name 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217197-05-2
Record name 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217197-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 2
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 3
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 4
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 5
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 6
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

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